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3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid

Fragment-based drug design SAR by regioisomer Physicochemical property modulation

3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid (CAS 1316223-59-2, molecular formula C₁₄H₁₉N₃O₃, MW 277.32 g/mol) is a heterocyclic building block comprising a pyrazine core substituted with an N‑acetylpiperidine moiety at the 3‑position of the piperidine ring and a propanoic acid chain at the 6‑position of the pyrazine. The compound is commercially available from multiple reputable suppliers (e.g., Leyan, AKSci, Matrix Scientific) at purities of 95–98%.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 1316223-59-2
Cat. No. B1399429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
CAS1316223-59-2
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)C2=NC(=CN=C2)CCC(=O)O
InChIInChI=1S/C14H19N3O3/c1-10(18)17-6-2-3-11(9-17)13-8-15-7-12(16-13)4-5-14(19)20/h7-8,11H,2-6,9H2,1H3,(H,19,20)
InChIKeyBXNMSGPUPRFGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1316223-59-2 – 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic Acid: Procurement-Grade Overview for Fragment-Based Discovery


3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid (CAS 1316223-59-2, molecular formula C₁₄H₁₉N₃O₃, MW 277.32 g/mol) is a heterocyclic building block comprising a pyrazine core substituted with an N‑acetylpiperidine moiety at the 3‑position of the piperidine ring and a propanoic acid chain at the 6‑position of the pyrazine [1]. The compound is commercially available from multiple reputable suppliers (e.g., Leyan, AKSci, Matrix Scientific) at purities of 95–98% . It belongs to a family of acetylpiperidinyl‑pyrazine‑propanoic acid regioisomers distinguished by the attachment point of the N‑acetylpiperidine to the pyrazine ring (positions 2, 3, 5, or 6) and the substitution position on the piperidine ring itself (3‑yl vs. 4‑yl) [2]. These subtle constitutional variations generate measurably different physicochemical and recognition properties, making the correct regioisomer essential for reproducible SAR campaigns.

Why Generic Substitution Fails for 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic Acid – The Regioisomer Problem


Compounds within the acetylpiperidinyl‑pyrazine‑propanoic acid family share an identical molecular formula (C₁₄H₁₉N₃O₃) and molecular weight (277.32 g/mol), yet they are not functionally interchangeable. The 3‑yl‑piperidine substitution pattern of the target compound (CAS 1316223‑59‑2) places the N‑acetyl group in a different spatial trajectory than the 4‑yl‑piperidine isomer (CAS 1316221‑83‑6) or the 5‑position pyrazine‑linked isomer (CAS 1316219‑51‑8) [1]. These constitutional differences alter the computed acid dissociation constant (pKa ∼3.76 vs. ∼3.88 for the 4‑yl isomer), lipophilicity (XLogP3 −0.4 vs. −0.66 for the 4‑yl isomer), and the topological polar surface area (TPSA 83.4 Ų, identical but presented in a different molecular topology) [2][3]. In fragment‑based screening, such physicochemical shifts directly modulate binding recognition, solubility at physiological pH, and the vector of the carboxylic acid handle for conjugation or bioisostere replacement. Procuring the wrong regioisomer introduces an uncontrolled variable that invalidates SAR hypotheses and wastes screening resources.

Quantitative Differentiation Evidence: 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic Acid vs. Closest Regioisomeric Analogs


Regioisomeric Distinction: 3‑yl‑Piperidine vs. 4‑yl‑Piperidine Substitution Pattern

The target compound bears the acetylpiperidine moiety at the 3‑position of the piperidine ring, whereas the closest analog (CAS 1316221‑83‑6) places it at the 4‑position. This constitutional difference shifts the computed acid pKa from 3.76 (3‑yl) to 3.88 (4‑yl) and the LogP from −0.51 (3‑yl) to −0.66 (4‑yl) [1][2]. The resulting change in ionization state at physiological pH 7.4 (LogD₇.₄ = −3.79 vs. −3.89) translates to a measurable difference in aqueous solubility and membrane permeability potential [1]. Additionally, the 3‑yl attachment introduces a chiral center at the piperidine C‑3 (undefined stereocenter count = 1), absent in the 4‑yl isomer, creating distinct enantiomeric possibilities for chiral recognition [3].

Fragment-based drug design SAR by regioisomer Physicochemical property modulation

Pyrazine Substitution Regioisomerism: 6‑Position vs. 3‑Position and 5‑Position Attachment

The propanoic acid chain is appended at the 6‑position of the pyrazine ring with the acetylpiperidine at the opposing 2‑position. Alternative regioisomers place the acetylpiperidine at the pyrazine 3‑position (CAS 1316223‑69‑4) or pyrazine 5‑position (CAS 1316219‑51‑8). These variants exhibit distinct SMILES strings and InChIKeys, confirming non‑identical connectivity . The 6‑substituted pyrazine orientation places the propanoic acid handle and the acetylpiperidine in a para‑like disposition across the pyrazine ring, whereas the 3‑substituted isomer creates an ortho‑like geometry, altering the exit vector of the acid moiety by approximately 60° relative to the N‑acetylpiperidine [1]. Such angular differences are decisive in fragment linking and structure‑based design, where substituent trajectory must match protein binding site topography.

Heterocyclic SAR Fragment library design Pyrazine positional isomerism

Fragment‑Level Target Engagement: Acetylpiperidine‑Core SAR in SARS‑CoV‑2 Mᵖʳᵒ Inhibition

Although direct target‑specific IC₅₀ data for CAS 1316223‑59‑2 remain unpublished in peer‑reviewed literature, the acetylpiperidine core has been validated as a productive fragment for protease inhibition. In an integrated data‑driven and experimental lead‑optimization campaign targeting SARS‑CoV‑2 main protease (Mᵖʳᵒ), two compounds bearing an acetylpiperidine core moiety demonstrated IC₅₀ values of 2.95 ± 0.0017 µM and 3.41 ± 0.0015 µM, respectively [1]. The target compound’s 3‑yl‑piperidine‑pyrazine‑propanoic acid architecture presents the acetylpiperidine fragment with a distinct vector and additional hydrogen‑bonding capacity (5 H‑bond acceptors, 1 donor) relative to simpler acetylpiperidine fragments, offering a differentiated starting point for structure‑guided optimization [2]. By contrast, the 4‑yl‑piperidine regioisomer lacks the stereochemical handle that the 3‑yl isomer provides for chiral discrimination in protease active sites [2].

SARS-CoV-2 main protease Acetylpiperidine pharmacophore Fragment screening

Computed Drug‑Likeness and Physicochemical Profile Differentiating the 3‑yl Regioisomer

The target compound (CAS 1316223‑59‑2) meets all Lipinski Rule of Five criteria (MW 277.32 < 500, LogP −0.51 < 5, H‑bond donors 1 < 5, H‑bond acceptors 5 < 10) and scores ‘true’ for the Rule of Five filter [1]. The 3‑yl‑piperidine isomer exhibits a computed LogP of −0.51 versus −0.66 for the 4‑yl isomer, indicating marginally higher lipophilicity that may favor passive membrane permeability while retaining aqueous solubility (LogD₇.₄ ≈ −3.79) [1][2]. The compound’s TPSA of 83.4 Ų is identical to its regioisomers but the spatial orientation of polar atoms differs, potentially influencing transporter recognition and off‑target binding [1]. These nuanced differences, while modest, support the selection of a single, well‑characterized regioisomer for reproducible biophysical assays.

Drug-likeness Lipinski Rule of Five Fragment physicochemical profiling

Best‑Fit Application Scenarios for 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic Acid (CAS 1316223-59-2)


Fragment‑Based Screening Libraries for Protease and Kinase Targets

The compound’s acetylpiperidine core has demonstrated on‑target activity against SARS‑CoV‑2 Mᵖʳᵒ (IC₅₀ ∼3 µM for close analogs), positioning it as a validated fragment for antiviral protease inhibitor discovery [1]. Its pyrazine‑propanoic acid architecture provides a chemically tractable handle for fragment growing, merging, or linking strategies. The 3‑yl‑piperidine stereocenter enables chiral discrimination in ATP‑binding or allosteric sites of kinases that would be inaccessible to the achiral 4‑yl regioisomer [2].

Regioisomer‑Controlled SAR Expansion of Pyrazine‑Based Inhibitor Series

When exploring pyrazine‑centered inhibitor chemotypes, the 6‑substituted regioisomer uniquely presents the propanoic acid in a para‑like trajectory relative to the acetylpiperidine, distinct from the ortho‑like (3‑yl‑pyrazine) and meta‑like (5‑yl‑pyrazine) geometries of competing regioisomers . This defined exit vector is critical for programs targeting binding sites where the acid group must engage a specific basic residue (e.g., lysine or arginine) across the active site cleft.

Physicochemical Property Benchmarking in Drug‑Likeness Optimization

With a LogP of −0.51, TPSA of 83.4 Ų, and full Lipinski Rule of Five compliance, the compound serves as a reference standard for optimizing the polarity‑permeability balance in pyrazine‑containing lead series [3]. Its computed LogD₇.₄ of −3.79 indicates predominantly ionized (carboxylate) form at physiological pH, making it a useful comparator for assessing the impact of ester prodrug strategies on permeability without altering the core scaffold.

Building Block for Covalent Inhibitor Design via Carboxylic Acid Derivatization

The free propanoic acid group provides a reactive anchor for amide coupling, esterification, or conversion to activated esters (NHS, pentafluorophenyl) for bioconjugation or covalent inhibitor synthesis [3]. The 3‑yl‑piperidine regioisomer’s stereocenter allows the synthesis of enantiomerically enriched conjugates for target‑selective covalent modification, an option not available with the symmetrical 4‑yl isomer [2].

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